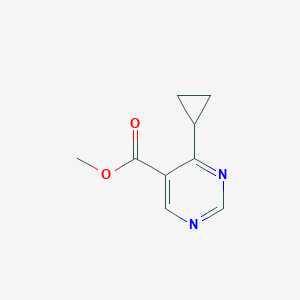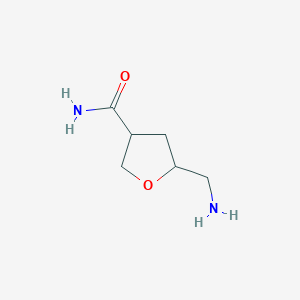
5-(Aminomethyl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ It is a derivative of oxolane, featuring an aminomethyl group at the 5-position and a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of oxolane-3-carboxylic acid with an aminomethyl group. This reaction can be catalyzed using various reagents, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of catalytic amidation and the use of efficient catalysts like TriTFET can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted oxolane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)oxolane-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-(Aminomethyl)oxolane-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
Uniqueness
5-(Aminomethyl)oxolane-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position may confer distinct properties compared to its isomers.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-(aminomethyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-2-5-1-4(3-10-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
InChI-Schlüssel |
GSHYJEADIAKEGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC1CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


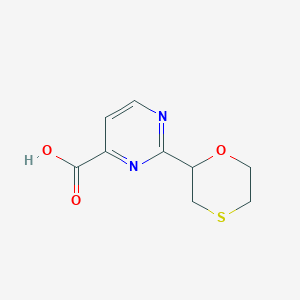
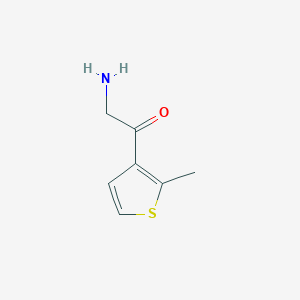
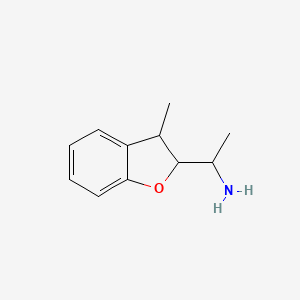
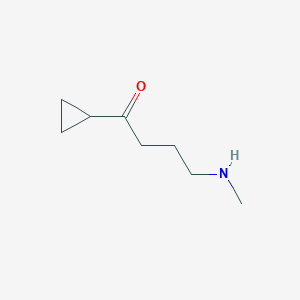
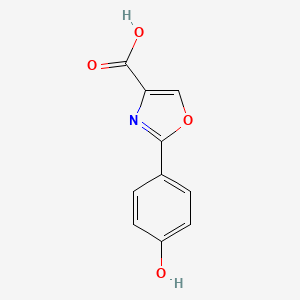
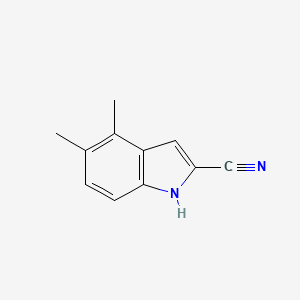
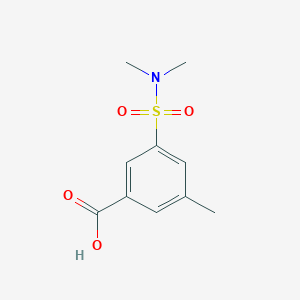
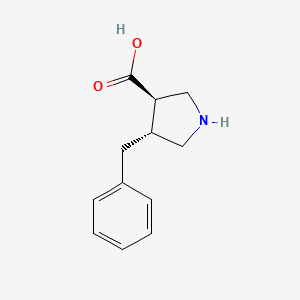
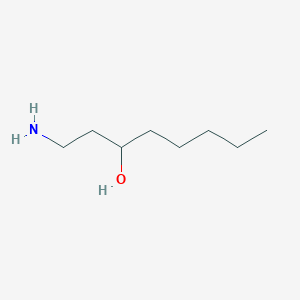

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
